Cas no 41295-65-2 (4-(chloromethyl)-6-methyl-2H-chromen-2-one)

4-(Chloromethyl)-6-methyl-2H-chromen-2-one is a versatile intermediate in organic synthesis, particularly valued for its functionalized coumarin scaffold. The chloromethyl group at the 4-position enhances reactivity, enabling efficient derivatization for applications in pharmaceuticals, agrochemicals, and materials science. Its methyl substitution at the 6-position contributes to stability while maintaining compatibility with further modifications. This compound is particularly useful in the synthesis of biologically active molecules, including anticoagulants and fluorescent probes, due to the coumarin core's photophysical properties. High purity and well-defined reactivity make it a reliable building block for researchers developing novel compounds in medicinal and industrial chemistry.
4-(chloromethyl)-6-methyl-2H-chromen-2-one structure
41295-65-2 structure
Product Name:4-(chloromethyl)-6-methyl-2H-chromen-2-one
CAS No:41295-65-2
MF:C11H9ClO2
MW:208.640962362289
MDL:MFCD00087869
CID:327565
PubChem ID:907442
Update Time:2025-06-09

4-(chloromethyl)-6-methyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-2-one,4-(chloromethyl)-6-methyl-
    • 4-(chloromethyl)-6-methylchromen-2-one
    • 4-Chlormethyl-6-methyl-cumarin
    • 4-chloromethyl-6-methylchromen-2-one
    • 4-chloromethyl-6-methyl-coumarin
    • 4-CHLOROMETHYL-6-METHYLCOUMARIN
    • 4-chloromethyl-6-methylcumarine
    • BB_NC-0988
    • MFCD00087869
    • SCHEMBL68260
    • AKOS000266986
    • D96048
    • 4-chloromethyl-6-methyl-2h-chromen-2-on
    • 41295-65-2
    • 4-(chloromethyl)-6-methyl-2H-chromen-2-one
    • AS-65659
    • J-515157
    • DTXSID50358649
    • SPXMXBBTSABPSK-UHFFFAOYSA-N
    • 4-Chloromethyl-6-methyl-chromen-2-one,97%
    • FT-0687988
    • 4-CHLOROMETHYL-6-METHYL-CHROMEN-2-ONE
    • 4-Chloromethyl-6-methyl-chromen-2-one ,97%
    • STK801903
    • DB-070175
    • MDL: MFCD00087869
    • Inchi: 1S/C11H9ClO2/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10/h2-5H,6H2,1H3
    • InChI Key: SPXMXBBTSABPSK-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(=O)OC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 208.02900
  • Monoisotopic Mass: 208.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.273
  • Boiling Point: 348.3 °C at 760 mmHg
  • Flash Point: 184.1 °C
  • PSA: 30.21000
  • LogP: 2.84020

4-(chloromethyl)-6-methyl-2H-chromen-2-one Security Information

4-(chloromethyl)-6-methyl-2H-chromen-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM162964-1g
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2 95%
1g
$429 2021-06-17
TRC
C650278-10mg
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2
10mg
$ 50.00 2022-06-06
TRC
C650278-50mg
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2
50mg
$ 70.00 2022-06-06
TRC
C650278-100mg
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2
100mg
$ 115.00 2022-06-06
Chemenu
CM162964-1g
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2 95%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D771022-250mg
4-Chloromethyl-6-methyl-chromen-2-one
41295-65-2 97%
250mg
$325 2024-06-06
eNovation Chemicals LLC
D771022-1g
4-Chloromethyl-6-methyl-chromen-2-one
41295-65-2 97%
1g
$950 2024-06-06
eNovation Chemicals LLC
D771022-5g
4-Chloromethyl-6-methyl-chromen-2-one
41295-65-2 97%
5g
$3795 2024-06-06
OTAVAchemicals
1089663-50MG
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2 95%
50MG
$29 2023-07-03
OTAVAchemicals
1089663-100MG
4-(chloromethyl)-6-methyl-2H-chromen-2-one
41295-65-2 95%
100MG
$52 2023-07-03

Additional information on 4-(chloromethyl)-6-methyl-2H-chromen-2-one

Professional Introduction to 4-(chloromethyl)-6-methyl-2H-chromen-2-one (CAS No. 41295-65-2)

4-(chloromethyl)-6-methyl-2H-chromen-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 41295-65-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This chromenone derivative, characterized by its chloromethyl and methyl substituents on the chromene ring system, exhibits a unique structural framework that lends itself to diverse biological activities. The compound’s molecular structure, featuring a benzopyranone core with functional groups positioned strategically for interaction with biological targets, makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

The chromenone scaffold is well-documented for its pharmacological relevance, with numerous derivatives having been investigated for their potential in treating various diseases. The presence of the chloromethyl group in 4-(chloromethyl)-6-methyl-2H-chromen-2-one introduces reactivity that can be exploited for covalent bond formation with biomolecules, a key strategy in the development of targeted therapeutics. This reactivity is particularly valuable in the design of probes for biochemical assays and in the synthesis of conjugates that enhance drug delivery systems.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The 6-methyl substituent in 4-(chloromethyl)-6-methyl-2H-chromen-2-one contributes to the compound’s stability and influences its electronic properties, which are critical factors in determining its interactions with biological receptors. Studies have demonstrated that modifications at this position can significantly alter the pharmacokinetic profile and binding affinity of chromenone derivatives, making it a focal point for structural optimization.

In the context of contemporary research, 4-(chloromethyl)-6-methyl-2H-chromen-2-one has been explored for its potential applications in anti-inflammatory and antioxidant therapies. The chromenone moiety is known to possess scavenging properties against reactive oxygen species (ROS), which are implicated in various pathological conditions. Additionally, the chloromethyl group provides a handle for further functionalization, enabling the attachment of pharmacophores that can modulate inflammatory pathways. Preliminary studies have shown promising results when this compound is tested against inflammatory markers in vitro, suggesting its utility as a lead compound for developing novel anti-inflammatory agents.

The synthesis of 4-(chloromethyl)-6-methyl-2H-chromen-2-one involves multi-step organic transformations that highlight the synthetic versatility of chromene derivatives. The chloromethylation step is particularly critical, as it introduces the reactive site necessary for subsequent biological modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for transitioning from laboratory-scale research to industrial applications. These improvements have also reduced environmental impact by optimizing reaction conditions and minimizing waste generation.

From a computational chemistry perspective, the molecular modeling of 4-(chloromethyl)-6-methyl-2H-chromen-2-one has provided valuable insights into its binding interactions with biological targets. High-throughput virtual screening (HTVS) has been employed to identify potential binding pockets on target proteins, facilitating rational drug design. The integration of machine learning algorithms has further enhanced the accuracy of these predictions by analyzing large datasets of known drug-target interactions. This approach has been instrumental in prioritizing derivatives of 4-(chloromethyl)-6-methyl-2H-chromen-2-one for experimental validation.

The pharmaceutical industry has shown increasing interest in natural product-inspired scaffolds due to their inherent biological activity and reduced toxicity profiles. While synthetic derivatives like 4-(chloromethyl)-6-methyl-2H-chromen-2-one may not directly derive from natural sources, they often mimic structural motifs found in bioactive natural products. This convergence of synthetic chemistry and natural product research has led to innovative strategies for drug development, where bio-inspired molecules are designed to recapitulate desired pharmacological effects.

Regulatory considerations play a crucial role in advancing compounds like 4-(chloromethyl)-6-methyl-2H-chromen-2-one through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for preclinical and clinical studies. Furthermore, adherence to guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for navigating the complex landscape of drug approval processes.

Ethical considerations also form an integral part of pharmaceutical research involving compounds like 4-(chloromethyl)-6-methyl-2H-chromen-2-one. Responsible research practices ensure that studies are conducted with appropriate ethical oversight, protecting both human subjects and animal models used in research protocols. Transparency in reporting study methodologies and outcomes fosters trust within the scientific community and among stakeholders invested in therapeutic advancements.

The future prospects of 4-(chloromethyl)-6-methyl-2H-chromen-2-one are promising, with ongoing research exploring its potential beyond traditional therapeutic applications. Emerging fields such as regenerative medicine and precision oncology may benefit from derivatives tailored to specific disease contexts or patient populations. Collaborative efforts between academia and industry are essential to accelerate these developments and translate laboratory findings into tangible benefits for patients worldwide.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen